[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-imidazol-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBWEWOIVCTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine has applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules, studied for its potential antimicrobial and anticancer biological activities, and explored as a therapeutic agent targeting specific enzymes or receptors. It is also used to develop advanced materials with specific properties like conductivity or catalytic activity.
Scientific Research Applications
- Chemistry this compound is a building block in creating complex molecules and materials. The synthesis of [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves reacting 2-methylimidazole with 3-chloromethylpyridine under specific conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods optimize similar synthetic routes for large-scale production, ensuring higher yields and purity.
- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Imidazole-containing compounds have a wide range of targets due to their chemical and biological properties. Some imidazole derivatives have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities.
- Medicine Research is being conducted to explore the compound's potential as a therapeutic agent, particularly in targeting specific enzymes or receptors. Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST (gastrointestinal stromal tumor), SM (Systemic Mastocytosis), certain kinds of AML, and melanoma, and are therefore attractive targets for therapy .
- Industry It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Chemical Reactions
[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine can undergo oxidation, reduction, and substitution reactions.
- Oxidation Using oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize this compound, leading to the formation of corresponding N-oxides.
- Reduction Reducing agents such as sodium borohydride or lithium aluminum hydride can carry out reduction reactions, potentially reducing the imidazole or pyridine rings.
- Substitution Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Antimicrobial Activity
Antimicrobial screening has demonstrated that 2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid is more effective than the standard drug ciprofloxacin against tested bacterial strains . Additionally, [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone is equipotent to fluconazole against tested fungal strains .
Mechanism of Action
The mechanism of action of [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their molecular properties, and substituent patterns:
Notes:
- Molecular weight calculations : Derived from atomic masses (C: 12.01, H: 1.01, N: 14.01).
- Substituent positions : Critical for electronic effects. For example, imidazole at pyridine C2 vs. C5 alters resonance and dipole moments .
Structural and Functional Insights
Core Heterocycle Differences
- Pyridine vs.
- Imidazole Positioning : Imidazole at pyridine C2 (target compound) vs. C6 ([6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine) influences steric accessibility. Methyl groups (e.g., in and ) further modulate lipophilicity and metabolic stability .
Amine Group Role
- The methanamine moiety serves as a hydrogen-bond donor/acceptor, crucial for interactions with acidic/basic residues in enzymatic active sites. Its position on the pyridine (C3 in target vs. C2 in ) affects molecular conformation .
Substituent Effects
- Phenethyl Chains : Enhance aromatic stacking (), which could be leveraged in drug design for CNS targets .
Biological Activity
[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine is a compound that combines the imidazole and pyridine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Imidazole-containing compounds like this compound exhibit a broad range of mechanisms depending on their specific targets. These include:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. They often disrupt microbial cell membranes or inhibit critical metabolic pathways.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have highlighted its potential in targeting specific kinases involved in tumor growth.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.002 µg/mL against specific bacterial strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.002 | E. coli |
| Compound A | 0.005 | S. aureus |
| Compound B | 0.01 | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|
| MCF-7 (Breast) | 39.19 ± 1.12 | 39.85 ± 1.25 |
| HeLa (Cervical) | 45.82 ± 1.32 | 42.40 ± 1.21 |
| A549 (Lung) | >100 | >100 |
In these studies, compounds with alkyl substitutions on the imidazole ring showed enhanced potency compared to their unsubstituted counterparts .
Case Study 1: Antimycobacterial Activity
A class of bis-(imidazole/benzimidazole)-pyridine derivatives was synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Results indicated excellent activity against both replicating and non-replicating strains, with some compounds exhibiting bactericidal mechanisms .
Case Study 2: Inhibition of Kinases
Research has focused on the inhibition of specific kinases such as BRAF and EGFR by imidazole derivatives, with studies showing IC50 values in the nanomolar range for certain derivatives, indicating high selectivity and potency against cancer cells .
Pharmacokinetics and Toxicity Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. Initial findings suggest favorable profiles with low cytotoxicity against normal cells while maintaining efficacy against cancerous cells .
Q & A
Basic: What are the common synthetic routes for preparing [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 3-aminopyridine derivatives with imidazole-containing electrophiles (e.g., chloroimidazoles) under palladium-catalyzed conditions.
- Step 2 : Introduce the methanamine group via reductive amination or direct alkylation.
- Purification : Column chromatography or recrystallization is used to isolate the compound, followed by characterization via -NMR and LC-MS .
Basic: How is the structural integrity of this compound validated?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of imidazole protons (~7.5–8.5 ppm) and pyridine/amine signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 201.088).
- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via programs like Olex2) provides bond-length validation and spatial conformation .
Advanced: What challenges arise in resolving crystallographic data for imidazole-pyridine hybrids?
- Disorder in Imidazole Rings : Dynamic disorder in the imidazole moiety complicates electron density maps. Mitigate by collecting data at low temperatures (e.g., 100 K).
- Hydrogen Bonding Networks : Use SHELXL’s DFIX and DANG constraints to model amine-imidazole interactions accurately.
- Validation : Cross-check R-factors (<5%) and residual density maps to ensure model reliability .
Advanced: How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases or GPCRs).
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces and HOMO-LUMO gaps.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets .
Advanced: How to address contradictions in biological activity data across assays?
- Assay Conditions : Variability in pH, solvent (DMSO%), or cell lines (e.g., HEK293 vs. HeLa) can alter results. Standardize protocols.
- Metabolite Interference : Use LC-MS to rule out off-target interactions or metabolite formation.
- SAR Analysis : Systematically modify substituents (e.g., pyridine vs. benzene) to isolate pharmacophoric groups .
Advanced: What strategies optimize the pharmacokinetic profile of this compound?
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to reduce LogP from ~2.5 to <2.
- Metabolic Stability : Replace labile imidazole protons with deuterium or fluorine to slow CYP450 oxidation.
- Permeability : Use Caco-2 assays to evaluate passive diffusion; consider prodrug formulations for enhanced absorption .
Basic: What spectroscopic techniques differentiate this compound from its regioisomers?
- -NMR Coupling Patterns : Pyridine protons show distinct splitting (e.g., J = 5–6 Hz for adjacent H-2 and H-4).
- IR Spectroscopy : Stretching frequencies for C=N (imidazole, ~1600 cm) and NH (~3350 cm) confirm substitution patterns.
- UV-Vis : Compare λmax shifts in acidic vs. neutral conditions to identify protonation sites .
Advanced: How to design a structure-activity relationship (SAR) study for imidazole-pyridine hybrids?
- Core Modifications : Vary pyridine (e.g., 3- vs. 4-aminopyridine) and imidazole (e.g., 1H- vs. 4H-) positions.
- Substituent Libraries : Synthesize derivatives with halogens, alkyl chains, or aryl groups at the methanamine position.
- Biological Testing : Screen against target panels (e.g., kinase inhibitors) and correlate IC values with steric/electronic parameters .
Advanced: What are the limitations of current synthetic methods for scaling up this compound?
- Low Yields in Coupling Steps : Pd-catalyzed reactions may require expensive ligands (e.g., XPhos) or suffer from side-product formation.
- Purification Challenges : Amine hygroscopicity complicates crystallization; explore counterion exchange (e.g., HCl salt formation).
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water .
Basic: What safety precautions are critical when handling this compound?
- Toxicity : Imidazole derivatives may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep under inert gas (N) at –20°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute HCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
